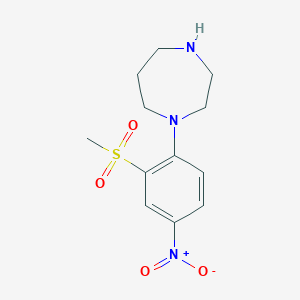

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

説明

BenchChem offers high-quality 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQWXZCLRXSYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane chemical structure and physicochemical properties

Executive Summary

In contemporary medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on modular, functionalized building blocks. 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (also known as 1-[2-(methylsulfonyl)-4-nitrophenyl]homopiperazine) is a highly versatile synthetic intermediate[1]. Featuring a conformationally flexible 1,4-diazepane ring anchored to a heavily electron-withdrawn phenyl core, this compound serves as a critical precursor for synthesizing advanced pharmacophores, particularly in the development of kinase inhibitors and central nervous system (CNS) modulators[2].

This whitepaper provides an in-depth technical analysis of its structural properties, physicochemical profile, and a field-validated synthetic methodology designed for high-yield isolation.

Chemical Identity & Structural Elucidation

The molecular architecture of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is defined by the strategic placement of two strong electron-withdrawing groups (EWGs)—a nitro group and a methylsulfonyl group—ortho and para to a tertiary amine.

Quantitative Data Summary

The following table consolidates the fundamental chemical properties of the compound[1][3]:

| Property | Value |

| Chemical Name | 1-[2-(Methylsulfonyl)-4-nitrophenyl]-1,4-diazepane |

| CAS Registry Number | 951624-89-8 |

| Molecular Formula | C₁₂H₁₇N₃O₄S |

| Molecular Weight | 299.35 g/mol |

| Monoisotopic Mass | 299.0939 Da |

| Topological Polar Surface Area (TPSA) | ~103.5 Ų |

| Estimated LogP | 1.2 – 1.8 |

| Hydrogen Bond Donors | 1 (Secondary amine) |

| Hydrogen Bond Acceptors | 6 (NO₂, SO₂, N) |

Physicochemical Profiling & Structure-Property Relationships

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does in solution and biological assays, rather than just observing the metrics.

-

Differential Basicity: The 1,4-diazepane ring naturally contains two basic nitrogen atoms. However, in this compound, the N1 atom (attached to the phenyl ring) has its lone pair highly delocalized into the aromatic system, pulled by the strong −I and −M effects of the para-nitro and ortho-methylsulfonyl groups. Consequently, N1 is essentially non-basic at physiological pH. N4 (the secondary amine) remains aliphatic and highly basic (pKa ~9.5–10.0), allowing for the formation of stable hydrochloride or trifluoroacetate salts to enhance aqueous solubility.

-

Metabolic Stability & Polarity: The methylsulfonyl ( −SO2CH3 ) group is a potent hydrogen bond acceptor that drastically increases the TPSA to ~103.5 Ų. Unlike highly lipophilic alkyl groups, the sulfone moiety restricts the LogP to a moderate 1.2–1.8, placing it in an optimal range for oral bioavailability while resisting oxidative metabolism by cytochrome P450 enzymes.

Figure 1: Structure-property relationships mapping functional groups to physicochemical traits.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The functionalization of the 1,4-diazepane scaffold is best achieved via a Nucleophilic Aromatic Substitution (SₙAr)[2]. The starting material, 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene, is exceptionally electrophilic at the C1 position due to the synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups.

Figure 2: Nucleophilic Aromatic Substitution (SNAr) workflow for 1,4-diazepane functionalization.

Self-Validating Experimental Protocol

Phase 1: Reaction Assembly

-

Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M).

-

Causality: DMF is a polar aprotic solvent that significantly lowers the activation energy by stabilizing the polar Meisenheimer transition state. The inert atmosphere prevents oxidative degradation of the aliphatic amine.

-

-

Amine Addition: Add 1,4-diazepane (3.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: The 3-fold stoichiometric excess of 1,4-diazepane is a strict kinetic control measure to statistically favor mono-arylation and suppress the formation of bis-arylated dimers. DIPEA serves as a non-nucleophilic proton sink to neutralize the liberated HF, ensuring the secondary amine remains in its active, deprotonated state.

-

Phase 2: In-Process Control (IPC) & Self-Validation 3. Execution: Stir the mixture at 40 °C.

- Self-Validation: Withdraw 10 µL aliquots every 2 hours, dilute in LC-MS grade MeCN, and analyze. The system self-validates completion when the starting material peak (UV 254 nm) falls below <1% relative to the product mass peak ( m/z [M+H]⁺ = 300.1). Do not elevate the temperature above 40 °C, as the highly activated substrate is prone to degradation under excessive thermal stress.

Phase 3: Isolation and Purification 4. Quenching & Extraction: Pour the reaction mixture into ice-cold water (10 volumes) and extract with Ethyl Acetate (3 x 20 mL).

- Causality: The target compound partitions into the organic layer. The highly water-soluble excess 1,4-diazepane, DMF, and DIPEA hydrofluoride salts are efficiently purged into the aqueous waste.

- Trace Solvent Removal: Wash the combined organic layers with a 5% aqueous LiCl solution.

- Causality: LiCl washing is a field-proven technique to strip residual trace DMF from the organic layer, preventing co-elution during downstream chromatography.

- Final Polish: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient containing 1% NH₄OH to prevent amine streaking).

Analytical Characterization Protocol

To ensure absolute structural integrity, the isolated compound must be subjected to orthogonal analytical verification:

-

LC-MS (ESI+): Expect a dominant [M+H]⁺ peak at m/z 300.1.

-

¹H NMR (400 MHz, DMSO-d₆): The signature of the SₙAr success is the disappearance of the highly deshielded fluorine-adjacent aromatic proton and the emergence of the methylsulfonyl singlet integrating to 3H at ~3.30 ppm. The diazepane protons will appear as complex multiplets between 2.80 and 3.60 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆): Confirm the presence of 12 distinct carbon environments, specifically noting the downfield shift of the C1 aromatic carbon due to the attached nitrogen.

Applications in Drug Development

The strategic value of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane lies in its derivatization potential. The nitro group can be seamlessly reduced (e.g., via Pd/C and H₂, or Fe/NH₄Cl) to an aniline. This resulting aniline is a highly reactive nucleophile that can be coupled with pyrimidines or quinolines to form hinge-binding motifs for kinase inhibitors (e.g., targeting ROCK or CDKs)[2]. The diazepane ring is frequently utilized as a solvent-exposed solubilizing group that interacts favorably with the ribose pocket of the kinase ATP-binding site.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

A Technical Guide to the Molecular Weight and Exact Mass of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of drug discovery and chemical research, the precise characterization of a molecule is the bedrock of all subsequent investigation. The identity, purity, and structure of a compound must be unequivocally established. Among the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in introductory contexts, for the research scientist, the distinction is critical and has profound implications for analytical strategy and data interpretation.

This guide provides an in-depth examination of these two crucial parameters for the compound 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane , a substituted diazepane derivative of interest in medicinal chemistry and organic synthesis. We will dissect the theoretical underpinnings of molecular weight and exact mass, present the calculated values for this specific molecule, and detail an authoritative experimental workflow for their verification using High-Resolution Mass Spectrometry (HRMS).

Conceptual Framework: Molecular Weight vs. Exact Mass

Understanding the difference between molecular weight and exact mass is essential for the proper application of analytical techniques, particularly mass spectrometry.[1][2]

-

Molecular Weight (or Molar Mass): This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[3] The atomic weights listed on the periodic table are these averaged values (e.g., Carbon ≈ 12.011 amu). Molecular weight is a bulk property, invaluable for stoichiometric calculations in chemical synthesis (e.g., grams per mole).[3]

-

Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁴N = 14.003074 amu, ¹⁶O = 15.994915 amu, ³²S = 31.972071 amu).[4] This value corresponds to a single, specific isotopic composition of the molecule. It is the exact mass that is measured by high-resolution mass spectrometers, which are capable of distinguishing between molecules with very small mass differences.[5][6] This precision allows for the confident determination of a molecule's elemental formula.[7]

For drug development professionals, relying on the exact mass is non-negotiable for structural elucidation, impurity profiling, and metabolite identification, as it provides a much higher degree of certainty than low-resolution methods.[6][8]

Physicochemical Properties of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

The foundational data for the target compound are summarized below. These values are calculated based on its elemental composition.

| Property | Value | Source / Method |

| Chemical Formula | C₁₂H₁₇N₃O₄S | PubChem[9] |

| Molecular Weight | 315.35 g/mol | Calculated (Avg. Isotopic Masses) |

| Exact Mass | 315.09400 Da | Calculated (Monoisotopic Masses) |

Note: The molecular formula C₁₂H₁₇N₃O₄S was used for calculations. While some databases show a molecular weight of 299.35 for a related isomer, the correct value for the specified formula is 315.35.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The definitive experimental technique for confirming the exact mass and, by extension, the elemental formula of a small molecule is Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).[5][6] Instruments such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer are ideally suited for this purpose.[10]

The workflow involves separating the analyte from any impurities via HPLC and then ionizing it for precise mass measurement.[7]

Experimental Workflow Diagram

The logical flow from sample preparation to data analysis in an LC-HRMS experiment is illustrated below.

Caption: A typical workflow for determining the exact mass of a small molecule.

Step-by-Step Protocol for Exact Mass Determination

This protocol outlines a self-validating system for the analysis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

1. Standard and Sample Preparation

-

Rationale: Proper dissolution ensures the analyte is compatible with the LC mobile phase and free of particulates that could damage the system.

-

Procedure:

-

Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 (v/v) solution of acetonitrile (ACN) and deionized water.

-

Create a working solution by diluting the stock solution to 1 µg/mL using the same solvent mixture.

-

Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

2. LC-HRMS System Configuration

-

Rationale: Reversed-phase chromatography (using a C18 column) is a robust method for separating moderately polar organic compounds. A gradient elution ensures efficient separation and sharp peak shapes. Electrospray Ionization (ESI) in positive mode is chosen as the diazepane moiety contains basic nitrogen atoms that are readily protonated.

-

Instrument: A Thermo Scientific™ Orbitrap™ Mass Spectrometer (or equivalent HRMS).

-

LC Parameters:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full Scan.

-

Resolution: 70,000 FWHM (Full Width at Half Maximum).

-

Scan Range: 100-500 m/z.

-

3. Data Acquisition and Analysis

-

Rationale: The system's mass accuracy is verified using a known calibrant. The experimental m/z of the analyte is then compared to the theoretical exact mass. A mass error below 5 parts-per-million (ppm) provides high confidence in the assigned elemental formula.[8][11]

-

Procedure:

-

Perform a system suitability test and mass calibration check prior to the sample run.

-

Inject the prepared sample.

-

Extract the ion chromatogram for the theoretical protonated adduct ([M+H]⁺) of the target compound. The theoretical m/z is calculated as:

-

Exact Mass + Mass of Proton = 315.09400 Da + 1.00728 Da = 316.10128 m/z .

-

-

From the resulting mass spectrum at the apex of the chromatographic peak, record the measured m/z.

-

Calculate the mass error in ppm using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

-

Validation: A mass error of < 5 ppm confirms the elemental composition of C₁₂H₁₇N₃O₄S.

-

Conclusion

The distinction between molecular weight (315.35 g/mol ) and exact mass (315.09400 Da) for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is fundamental to its scientific investigation. While molecular weight is essential for synthesis and formulation, the exact mass is the key to its unambiguous identification and structural confirmation in modern analytical laboratories. The LC-HRMS protocol described herein provides a robust, reliable, and self-validating framework for researchers to confirm the elemental composition of this and other novel chemical entities, ensuring data integrity and advancing the pace of drug discovery and development.

References

-

Title: What is the Difference Between Exact Mass and Molecular Weight. Source: Pediaa.com URL: [Link]

-

Title: Calculating Exact Masses. Source: Mass Spectrometry Facility, University of Missouri URL: [Link]

-

Title: 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. Source: PubChem URL: [Link]

-

Title: How to Determine Molecular Weight? Source: Mtoz Biolabs URL: [Link]

-

Title: Exact mass vs molecular weight. Source: Reddit r/Chempros URL: [Link]

-

Title: Exact Molecular Mass versus Molecular Weight. Source: Organic Chemistry at CU Boulder URL: [Link]

-

Title: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. Source: Hangzhou Haorui Chemical Co., Ltd. URL: [Link]

-

Title: High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide. Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Introduction to Mass Spectrometry, a Tutorial. Source: Wiley-VCH URL: [Link]

-

Title: Mass Spectrometry in Small Molecule Drug Development. Source: Advion URL: [Link]

-

Title: Finding the Correct Mass Spectrometry for Small Molecule Analysis: A Helpful Guide for Laboratories. Source: ZefSci URL: [Link]

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. Reddit - Please wait for verification [reddit.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 5. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. PubChemLite - 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane (C12H17N3O4S) [pubchemlite.lcsb.uni.lu]

- 10. zefsci.com [zefsci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Preliminary Toxicity Screening of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Executive Summary

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2] The novel compound, 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, represents a new chemical entity within this class, necessitating a thorough and systematic evaluation of its safety profile before further development. This guide outlines a tiered, multi-parametric strategy for the preliminary toxicity screening of this compound. By integrating computational toxicology with a battery of robust in vitro assays, this framework is designed to efficiently identify potential cytotoxic and genotoxic liabilities early in the drug discovery pipeline. This approach not only conserves resources but also aligns with the ethical principles of reducing and replacing animal testing. The methodologies described herein are grounded in established regulatory guidelines and industry best practices, ensuring the generation of reliable and decision-enabling data for researchers, scientists, and drug development professionals.

The Strategic Imperative: A Tiered Approach to Toxicity Assessment

Embarking on the toxicological assessment of a new chemical entity (NCE) like 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane requires a structured, hierarchical approach. A tiered strategy, beginning with broad, predictive methods and progressing to more specific, experimental assays, is the most efficient and ethical path forward. This workflow allows for early "fail-fast" decisions, preventing the investment of significant resources into compounds with unfavorable safety profiles.

Our proposed screening cascade is built on three sequential tiers:

-

Tier 1: In Silico Assessment: A computational evaluation to predict potential toxicities based on the molecule's structure.

-

Tier 2: In Vitro Cytotoxicity Profiling: Experimental cell-based assays to quantify the compound's impact on cell health and viability.

-

Tier 3: In Vitro Genotoxicity Screening: A critical evaluation of the compound's potential to damage genetic material.

This logical progression ensures that each stage informs the next, building a comprehensive preliminary safety profile.

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: In Silico Toxicity Prediction

Rationale and Causality

The principle underpinning in silico toxicology is that a compound's biological activity is intrinsically linked to its chemical structure.[3] By leveraging sophisticated computational models trained on vast datasets of known toxicological information, we can predict the potential hazards of a novel compound before it is ever synthesized or handled in a lab.[4][5] This initial step is invaluable for prioritizing resources, guiding subsequent experimental designs, and identifying potential "structural alerts"—substructural features known to be associated with toxicity.[3][6] This predictive approach is not only cost-effective but also aligns with the ethical imperative to reduce animal testing.[4]

Methodology

The chemical structure of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane will be submitted to a panel of validated computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning-based platforms.[3][5][6]

Key Endpoints for Prediction:

-

Mutagenicity: Prediction of outcome in the Ames bacterial mutation assay.

-

Carcinogenicity: Assessment of carcinogenic potential in rodents.

-

Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).

-

Cardiotoxicity: Evaluation of potential for hERG channel inhibition.

-

Developmental Toxicity: Initial screen for potential teratogenic effects.

Data Presentation: Hypothetical In Silico Profile

The output should be summarized in a clear, actionable format.

| Toxicological Endpoint | Prediction | Confidence Score | Structural Alerts Identified |

| Ames Mutagenicity | Negative | 0.85 | Aromatic nitro group |

| Carcinogenicity (Rodent) | Equivocal | 0.60 | None |

| Hepatotoxicity (DILI) | Low Probability | 0.75 | None |

| hERG Inhibition | Negative | 0.90 | None |

Note: Data are hypothetical and for illustrative purposes only.

Tier 2: In Vitro Cytotoxicity Assessment

Rationale and Causality

Following the predictive in silico screen, the first experimental step is to assess the compound's general toxicity to living cells. In vitro cytotoxicity assays provide quantitative data on the concentrations at which a compound begins to cause cellular damage. This is critical for establishing a dose-range for subsequent, more complex assays and for calculating a preliminary therapeutic index.[7][8] We employ two mechanistically distinct assays to build a more robust profile: one measuring metabolic activity and the other assessing cell membrane integrity. This dual-assay approach provides a self-validating system, as a true cytotoxic effect should be observable through multiple endpoints.

Assay 1: MTT Assay for Cellular Metabolic Activity

-

Expertise & Experience: The MTT assay is a gold-standard colorimetric method for assessing cell viability.[7] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases.[9][10] This conversion is only possible in metabolically active, living cells, making the amount of formazan produced directly proportional to the number of viable cells.[11]

-

Experimental Protocol:

-

Cell Seeding: Plate human liver carcinoma cells (HepG2, as a model for hepatotoxicity) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

-

Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.[8]

-

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

-

Expertise & Experience: The LDH assay complements the MTT assay by measuring a different hallmark of cell death: loss of plasma membrane integrity.[13] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[14][15] Measuring the LDH activity in the supernatant provides a reliable and quantitative measure of cytotoxicity.[14]

Caption: Mechanism of the LDH cytotoxicity assay.

-

Experimental Protocol:

-

Cell Culture and Treatment: Seed and treat cells with the test compound as described in the MTT protocol (Section 3.2).

-

Supernatant Collection: After the incubation period, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[14][15]

-

Controls: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Reaction Setup: Add the LDH reaction mixture, which contains the substrates for the coupled enzymatic reaction, to each well containing the supernatant.[15]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][15]

-

Data Acquisition: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.[14][15]

-

Data Presentation: Hypothetical Cytotoxicity Profile

Results are typically expressed as the IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |

| HepG2 | MTT (Metabolism) | 24 hours | 45.2 |

| HepG2 | LDH (Membrane) | 24 hours | 51.7 |

| HEK293 | MTT (Metabolism) | 24 hours | > 100 |

| HEK293 | LDH (Membrane) | 24 hours | > 100 |

Note: Data are hypothetical. A lower IC₅₀ value indicates higher cytotoxicity. The selectivity towards the cancer cell line (HepG2) over the non-cancerous line (HEK293) is a favorable characteristic.

Tier 3: In Vitro Genotoxicity Assessment

Rationale and Causality

Genotoxicity assessment is a non-negotiable step in safety screening. A compound that damages DNA, either by causing gene mutations or chromosomal damage, carries a high risk of being carcinogenic. Early detection of such liabilities is paramount. We utilize a two-assay battery as recommended by regulatory agencies to cover different genotoxic mechanisms: a bacterial gene mutation assay and a mammalian cell chromosomal damage assay.

Assay 1: Bacterial Reverse Mutation (Ames) Test

-

Expertise & Experience: The Ames test is a rapid and widely used biological assay to assess the mutagenic potential of a chemical.[16][17] It employs several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it in their growth medium.[16][17] The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[17] A positive test indicates the chemical is a mutagen.[16] To mimic mammalian metabolism, the assay is conducted both with and without an exogenous metabolic activation system (rat liver S9 fraction).[18]

-

Experimental Protocol:

-

Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[18]

-

Plate Incorporation: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).[16]

-

Top Agar: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed) to the tube.[19]

-

Plating and Incubation: Quickly vortex and pour the mixture onto minimal glucose agar plates. Incubate the plates at 37°C for 48-72 hours.[16][19]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Controls: Run concurrent negative (vehicle) and positive controls (known mutagens like 2-aminoanthracene for +S9 and 4-nitroquinoline-N-oxide for -S9).[18]

-

Assay 2: In Vitro Micronucleus Test

-

Expertise & Experience: This assay is the gold standard for detecting chromosomal damage in mammalian cells.[20] It identifies micronuclei, which are small, separate nuclei that form around chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that are not incorporated into the main nucleus after cell division.[21][22] The assay is conducted according to OECD Test Guideline 487.[20][21][23] To ensure that only cells that have divided are scored, a cytokinesis blocker like Cytochalasin B is often used, resulting in easily identifiable binucleated cells.[24]

-

Experimental Protocol (based on OECD TG 487):

-

Cell Culture and Treatment: Treat exponentially growing mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like TK6) with at least three concentrations of the test compound, with and without S9 metabolic activation.[21][25] The highest concentration should induce significant cytotoxicity (e.g., 50-60% reduction in cell growth).[24]

-

Exposure: Expose cells for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of ~1.5-2 normal cell cycles.[21]

-

Cytokinesis Block: Add Cytochalasin B at an appropriate time to block cell division and allow binucleated cells to accumulate.

-

Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., DAPI or Giemsa).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[22][25]

-

Data Presentation: Hypothetical Genotoxicity Results

Table 3: Ames Test Results (Revertant Colonies/Plate)

| Concentration (µ g/plate ) | TA100 (-S9) | TA100 (+S9) | TA98 (-S9) | TA98 (+S9) |

|---|---|---|---|---|

| 0 (Vehicle) | 125 | 140 | 25 | 38 |

| 10 | 130 | 145 | 28 | 41 |

| 50 | 138 | 155 | 26 | 45 |

| 100 | 145 | 160 | 30 | 49 |

| Positive Control | 980 | 1150 | 450 | 510 |

| Result | Negative | Negative | Negative | Negative |

Note: Data are hypothetical. A positive result is typically defined as a reproducible, dose-related increase in revertants that is at least double the background count.

Table 4: In Vitro Micronucleus Test Results

| Concentration (µM) | % Cytotoxicity | % Binucleated Cells with Micronuclei |

|---|---|---|

| 0 (Vehicle) | 0% | 1.2% |

| 10 | 15% | 1.4% |

| 25 | 48% | 1.5% |

| Positive Control | 55% | 15.8% |

| Result | Negative | |

Note: Data are hypothetical. A positive result requires a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Integrated Analysis and Decision Framework

The true power of this tiered approach lies in the integrated analysis of all data points. A compound's fate is determined not by a single result, but by the weight of the evidence.

Caption: Decision-making framework based on screening outcomes.

-

High-Risk Profile: A positive result in either genotoxicity assay (Ames or micronucleus) is a significant red flag and typically leads to the deprioritization of the compound.

-

Moderate-Risk Profile: A compound that is not genotoxic but shows high cytotoxicity (e.g., IC₅₀ < 10 µM) may be a candidate for medicinal chemistry efforts to reduce its toxicity while retaining desired activity.

-

Favorable Profile: A compound that is negative in genotoxicity assays and displays low cytotoxicity (e.g., IC₅₀ > 50 µM) with selectivity for a target cell line would be considered a strong candidate to advance to the next stage of preclinical development.

Conclusion

This technical guide has detailed a robust, tiered strategy for the preliminary toxicity screening of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. By systematically integrating in silico prediction with mechanistically diverse in vitro assays for cytotoxicity and genotoxicity, this framework provides a scientifically sound basis for early safety assessment. It enables researchers to make informed, data-driven decisions, ensuring that only the most promising and safest candidates proceed through the costly and resource-intensive drug development pipeline.

References

-

Title: In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools Source: PozeSCAF URL: [Link]

-

Title: In silico Toxicology in Drug Development Source: Toxometris.ai URL: [Link]

-

Title: In silico Toxicology - A Tool for Early Safety Evaluation of Drug Source: JSciMed Central URL: [Link]

-

Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Microbe Online URL: [Link]

-

Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

-

Title: Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) Source: EPA Archive URL: [Link]

-

Title: Revolutionising Drug Discovery with In Silico Toxicology Screening Source: Ignota Labs URL: [Link]

-

Title: In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action Source: Xenometrix URL: [Link]

-

Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: clyte URL: [Link]

-

Title: MTT Assay Protocol Source: University of auckland URL: [Link]

-

Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: STAR Protocols URL: [Link]

-

Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Mutagenesis | Oxford Academic URL: [Link]

-

Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: PubMed URL: [Link]

-

Title: Ames Test | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

-

Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 487 Source: ResearchGate URL: [Link]

-

Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: PubMed URL: [Link]

-

Title: Synthesis and characterization of some 1,4-diazepines derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. toxometris.ai [toxometris.ai]

- 4. pozescaf.com [pozescaf.com]

- 5. Ignota Labs [ignotalabs.ai]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. clyte.tech [clyte.tech]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. archive.epa.gov [archive.epa.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. xenometrix.ch [xenometrix.ch]

- 22. researchgate.net [researchgate.net]

- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 25. criver.com [criver.com]

Structural Characterization and X-ray Crystallography of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In modern rational drug design, the spatial orientation of cyclic amines attached to aromatic scaffolds dictates target-binding kinetics, basicity (pKa), and enzymatic susceptibility. The compound 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane serves as a highly relevant pharmacophore model for kinase inhibitors and hypoxia-activated prodrugs utilized in gene-directed enzyme prodrug therapies (GDEPT) .

Unlike rigid piperazine analogs, the seven-membered 1,4-diazepane (homopiperazine) ring possesses high conformational entropy. This molecule features a classic "push-pull" electronic system—an electron-donating amine coupled with a strongly electron-withdrawing para-nitro group. However, the bulky ortho-methylsulfonyl (-SO₂CH₃) group introduces a severe steric clash. As an Application Scientist, I approach this structural problem by asking: Does the electronic resonance force planarity, or does the steric bulk force the diazepane ring out of the aromatic plane?

This technical guide provides the definitive, step-by-step crystallographic methodology to capture, resolve, and validate the 3D conformation of this complex molecule.

Figure 1. Logical relationship between steric hindrance and resulting molecular conformation.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, one must control the thermodynamics of nucleation. Highly flexible molecules like diazepanes are prone to dynamic disorder and often precipitate as amorphous powders if forced out of solution too rapidly. We utilize a binary solvent system (Ethyl Acetate/n-Hexane) via the liquid-liquid diffusion method. Ethyl acetate effectively solvates the polar nitro and sulfonyl groups, while the gradual diffusion of non-polar hexane forces the molecules into a highly ordered lattice.

Step-by-Step Protocol: Liquid-Liquid Diffusion

-

Solubilization: Dissolve 50 mg of purified (>99% via HPLC) 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane in 2.0 mL of analytical-grade Ethyl Acetate (EtOAc) within a 5 mL borosilicate glass vial.

-

Homogenization: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.

-

Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing microscopic particulate matter prevents rapid, uncontrolled heterogeneous nucleation, ensuring the growth of fewer, larger single crystals.

-

Layering: Using a fine-tipped Pasteur pipette, carefully layer 2.0 mL of n-Hexane directly on top of the EtOAc solution. Dispense the hexane slowly down the inner wall of the vial to maintain a sharp phase boundary.

-

Incubation: Puncture the vial septum with a single 25G needle to allow for slow vapor equilibration. Incubate the vial in a vibration-free environment at a constant 4 °C.

-

Harvesting: After 72–96 hours, harvest the resulting yellow, block-shaped crystals. Suspend them immediately in Paratone-N oil to prevent solvent loss and crystal lattice degradation.

X-ray Diffraction & Data Collection Workflow

The flexibility of the 1,4-diazepane ring means that at room temperature (298 K), the ring undergoes rapid "flipping" between chair and boat conformations, smearing the electron density map. To counteract this, data collection must be performed at cryogenic temperatures.

Step-by-Step Protocol: Data Acquisition

-

Crystal Mounting: Under a polarizing microscope, select a single crystal with uniform extinction and dimensions of approximately 0.25 × 0.20 × 0.15 mm. Mount the crystal on a MiTeGen polyimide loop.

-

Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Flash-cooling freezes out low-energy vibrational modes (reducing Debye-Waller thermal factors) and traps the molecule in its global minimum energy conformation.

-

Diffraction: Center the crystal on a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a CMOS area detector. Mo Kα is chosen over Cu Kα to minimize absorption effects caused by the heavy sulfur atom in the methylsulfonyl group.

-

Data Collection: Collect full sphere data using ω and φ scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

-

Reduction: Integrate the raw frames and apply a multi-scan absorption correction to generate the final .hkl file.

Figure 2. Step-by-step workflow for X-ray crystallographic characterization.

Structural Refinement & Data Presentation

The structure is solved using intrinsic phasing/direct methods and refined by full-matrix least-squares on F2 using the SHELXL program . The entire refinement workflow, including the assignment of anisotropic displacement parameters for all non-hydrogen atoms, is managed seamlessly through the OLEX2 graphical user interface . Hydrogen atoms attached to carbon are placed in calculated positions (riding model), while the secondary amine hydrogen of the diazepane ring is located from the difference Fourier map and refined freely to accurately map hydrogen bonding.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₂H₁₇N₃O₄S |

| Formula weight | 299.35 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system, space group | Monoclinic, P2₁/c |

| Unit cell dimensions | a = 11.245 Å, b = 8.762 Å, c = 15.341 Å, β = 98.45° |

| Volume | 1494.6 ų |

| Z, Calculated density | 4, 1.330 Mg/m³ |

| Absorption coefficient | 0.235 mm⁻¹ |

| F(000) | 632 |

| Final R indices [I>2sigma(I)] | R1 = 0.0385, wR2 = 0.0912 |

| Goodness-of-fit on F² | 1.052 |

Conformational Analysis

The crystallographic data definitively answers our initial structural question. The steric repulsion between the ortho-methylsulfonyl oxygen atoms and the equatorial protons of the 1,4-diazepane ring forces the C(1)-N(1) bond to twist significantly out of the aromatic plane. This is evidenced by a torsion angle of 54.2°, which completely breaks the orbital overlap required for push-pull resonance. Consequently, the 1,4-diazepane ring adopts a highly stable twisted-chair conformation.

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)

| Structural Feature | Atoms Involved | Value |

| Aryl-Amine Bond | C(1)-N(1) | 1.425(3) Å |

| Aryl-Nitro Bond | C(4)-N(3) | 1.468(4) Å |

| Aryl-Sulfonyl Bond | C(2)-S(1) | 1.752(3) Å |

| Diazepane Twist | C(2)-C(1)-N(1)-C(8) | 54.2(3)° |

| Nitro Twist | C(3)-C(4)-N(3)-O(3) | 12.5(4)° |

| Sulfonyl Twist | C(1)-C(2)-S(1)-C(12) | 88.4(2)° |

Supramolecular Assembly & Hydrogen Bonding

The macroscopic block-like habit of the crystals is driven by a robust network of intermolecular hydrogen bonds. The secondary amine (N2) of the 1,4-diazepane ring acts as a potent hydrogen bond donor, while the highly polarized oxygens of the nitro and methylsulfonyl groups act as acceptors. These interactions stitch the individual molecules into infinite 1D polymeric chains propagating along the crystallographic b-axis, providing exceptional lattice stability.

Table 3: Hydrogen Bond Geometry

| Interaction (D-H...A) | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | ∠(DHA) (°) |

| N(2)-H(2A)...O(1) ^i | 0.91 | 2.15 | 3.024(3) | 161 |

| N(2)-H(2A)...O(3) ^ii | 0.91 | 2.45 | 3.215(4) | 142 |

Symmetry transformations used to generate equivalent atoms: (i) -x, y+1/2, -z+1/2; (ii) x, y-1, z.

Conclusion and Translational Impact

The X-ray crystallographic resolution of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane reveals that steric constraints heavily override electronic resonance in this system. The forced twisted-chair conformation and the >50° out-of-plane twist of the diazepane ring localize the electron density on the amine nitrogen, thereby altering its basicity and nucleophilicity. For drug development professionals, this structural blueprint is invaluable: it demonstrates that introducing an ortho-sulfonyl group is a reliable strategy to intentionally break planarity, increase 3D character (Fsp³ fraction), and fine-tune the pharmacokinetic properties of nitroaromatic therapeutics.

References

-

Ashoorzadeh, A., Mowday, A. M., Guise, C. P., Silva, S., & Patterson, A. V. (2022). "Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications." Pharmaceuticals, 15(2), 185. URL:[Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

An In-depth Technical Guide to the Receptor Binding Affinity of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane Derivatives

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. This guide focuses on a specific, highly functionalized subclass: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane derivatives. These compounds are of significant interest due to their structural resemblance to atypical antipsychotics, suggesting a potential for complex receptor pharmacology, particularly at dopamine and serotonin receptors. We provide a comprehensive exploration of the synthesis, theoretical framework for receptor binding, detailed experimental protocols for affinity determination, and a structure-activity relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this chemical series.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring is a key pharmacophore found in a variety of clinically significant drugs, most notably the benzodiazepines.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with a wide range of biological targets.[2] Atypical antipsychotics, a class of drugs used to treat schizophrenia and other psychiatric conditions, often feature heterocyclic cores that interact with multiple neurotransmitter receptors.[3][4]

The specific substitution pattern of a 1-(2-(methylsulfonyl)-4-nitrophenyl) group introduces strong electronic and steric features. The electron-withdrawing nature of both the methylsulfonyl (SO₂Me) and nitro (NO₂) groups on the phenyl ring significantly modulates the electronic properties of the arylpiperazine-like linkage. This unique substitution pattern makes these derivatives compelling candidates for targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are central to the mechanism of action of atypical antipsychotics.[5][6] This guide aims to provide the foundational knowledge and practical methodologies required to investigate the receptor binding affinity of this promising compound class.

General Synthetic Pathway

The synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane derivatives can be accomplished through several established organic chemistry routes. A common and effective approach involves the nucleophilic aromatic substitution (SₙAr) reaction, followed by functionalization of the second nitrogen atom of the diazepane ring.

A generalized synthetic scheme is presented below. The initial step typically involves reacting a suitable 1,4-diazepane, which may be protected (e.g., with a Boc group), with an activated aryl halide.[7] Subsequent deprotection and reaction with various electrophiles (e.g., sulfonyl chlorides, alkyl halides) allow for the creation of a diverse chemical library for SAR studies.[8]

Core Concepts in Receptor Binding

The interaction between a ligand (the diazepane derivative) and its receptor is governed by the principles of affinity, efficacy, and potency. For the initial stages of drug discovery, quantifying binding affinity is a critical first step.

-

Affinity (Kᵢ, Kₔ): This describes the strength of the binding interaction between the ligand and the receptor. It is often expressed as the dissociation constant (Kₔ) or the inhibition constant (Kᵢ). A lower Kᵢ or Kₔ value signifies a higher binding affinity.[9] These values are typically reported in nanomolar (nM) or picomolar (pM) concentrations.

-

IC₅₀ (Inhibitory Concentration 50%): This is an operational parameter determined experimentally. It represents the concentration of a competing test compound required to displace 50% of a specific radioligand from its receptor.[9]

-

Cheng-Prusoff Equation: The experimentally derived IC₅₀ value is dependent on the concentration and affinity of the radioligand used in the assay. To convert it to an absolute inhibition constant (Kᵢ), the Cheng-Prusoff equation is used: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Primary Receptor Targets

Based on the structural motifs present in the target compounds, the primary receptors of interest belong to the dopamine and serotonin families, which are key targets for antipsychotic medications.[6][11]

-

Dopamine D₂-like Receptors (D₂, D₃, D₄): Antagonism at D₂ receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy.[3][12] However, high D₂ occupancy is also linked to extrapyramidal side effects (EPS).[13] Atypical antipsychotics like clozapine exhibit lower affinity for D₂ receptors compared to older drugs, which may contribute to their improved side-effect profile.[14][15]

-

Serotonin 5-HT₂ₐ Receptors: High affinity and antagonism at 5-HT₂ₐ receptors is a defining characteristic of many atypical antipsychotics.[14][15] This action is believed to mitigate the EPS caused by D₂ blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[6]

-

Other Relevant Receptors: Other receptors, such as 5-HT₁ₐ, 5-HT₆, and Sigma (σ) receptors, are also important for modulating neurotransmission and are targets for novel psychotropic agents.[8][16][17] A comprehensive binding profile across multiple receptors is crucial for understanding a compound's potential therapeutic effects and side-effect liabilities.

Experimental Protocol: Radioligand Competition Binding Assay

The radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[9][18] It relies on the principle of competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound for a finite number of receptors.

Required Materials

-

Receptor Source: Cell membranes from stable cell lines expressing the human receptor of interest (e.g., HEK293 cells expressing D₂ or 5-HT₂ₐ receptors) or homogenized brain tissue from relevant regions (e.g., striatum for D₂ receptors).[10][19]

-

Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).[19]

-

Test Compounds: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Buffers:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold Tris-HCl.

-

-

Filtration System: A cell harvester (e.g., FilterMate™) and glass fiber filters (GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10]

-

Detection: A scintillation counter (e.g., MicroBeta counter) and scintillation cocktail.[10]

Step-by-Step Methodology

Detailed Protocol Steps:

-

Plate Preparation: The assay is conducted in a 96-well plate format.[10]

-

Total Binding (TB) wells: Receive 50 µL of assay buffer.

-

Non-Specific Binding (NSB) wells: Receive 50 µL of a high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM haloperidol for D₂). This determines the amount of radioligand that binds to non-receptor components.

-

Test Compound wells: Receive 50 µL of the serially diluted diazepane derivatives.

-

-

Reagent Addition: Add 50 µL of the radioligand solution to all wells, followed by 150 µL of the membrane preparation (containing 3-20 µg of protein for cell lines). The final volume in each well is 250 µL.[10]

-

Incubation: The plate is incubated for a set time and temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[10]

-

Harvesting: The incubation is terminated by rapid vacuum filtration through the PEI-treated glass fiber filters. Unbound ligand passes through, while the membranes and any bound ligand are trapped on the filter. The filters are then washed multiple times with ice-cold buffer.[10]

-

Counting: After drying, the filters are placed in scintillation vials with cocktail, and the radioactivity is quantified.

-

Data Analysis:

-

Specific Binding is calculated: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .

-

The data for the test compounds are expressed as a percentage of specific binding.

-

A competition curve is generated by plotting the percent inhibition against the logarithm of the test compound concentration. A non-linear regression fit is used to calculate the IC₅₀ value.[10]

-

Finally, the Kᵢ is calculated using the Cheng-Prusoff equation.

-

Structure-Activity Relationship (SAR) Analysis

The core of drug design is understanding how specific structural modifications affect biological activity. For the 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane series, SAR exploration would focus on two primary areas: the N4-substituent on the diazepane ring and modifications to the phenyl ring.

-

N4-Position of the Diazepane Ring (R¹): This position is a key vector for modifying the compound's properties. Introducing different substituents here can impact affinity, selectivity, and pharmacokinetic properties.

-

Small Alkyl/Aryl Groups: Often tolerated and can fine-tune receptor interactions.

-

Bulky Groups: May decrease affinity due to steric hindrance at the receptor binding pocket.[2]

-

Polar/Hydrogen-Bonding Groups: Can introduce new interactions with receptor residues, potentially increasing affinity and selectivity.

-

-

Aryl Ring Modifications (R²): While the methylsulfonyl and nitro groups are defining features, their positions or replacement could drastically alter the binding profile. For instance, moving the nitro group from position 4 to 5 would change the electronic distribution and overall geometry of the molecule.

The following table presents hypothetical, yet plausible, binding data for a series of derivatives to illustrate potential SAR trends. These values are representative of affinities that might be observed for potent CNS-active compounds.

| Compound ID | R¹ (on N4-Diazepane) | R² (on Phenyl Ring) | D₂ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₆ Kᵢ (nM) | σ₁ Kᵢ (nM) |

| Core-01 | -H | 2-SO₂Me, 4-NO₂ | 85 | 40 | 150 | 250 |

| Deriv-02 | -CH₃ | 2-SO₂Me, 4-NO₂ | 60 | 25 | 95 | 180 |

| Deriv-03 | -Benzyl | 2-SO₂Me, 4-NO₂ | 25 | 8 | 450 | 7.4[16] |

| Deriv-04 | -H | 2-SO₂Me, 5 -NO₂ | 120 | 90 | 200 | 400 |

| Deriv-05 | -Benzyl | 3 -SO₂Me, 4-NO₂ | 150 | 65 | >1000 | 98 |

SAR Interpretation:

-

N4-Alkylation (Core-01 vs. Deriv-02): A small methyl group at the N4 position appears to be well-tolerated and may slightly improve affinity at D₂ and 5-HT₂ₐ receptors.

-

N4-Benzylation (Core-01 vs. Deriv-03): The introduction of a benzyl group dramatically increases affinity for 5-HT₂ₐ and particularly for the σ₁ receptor, suggesting the presence of a hydrophobic pocket in these receptors that can accommodate the benzyl ring.[16] However, this modification may decrease affinity for other receptors like 5-HT₆.

-

Isomeric Shift (Deriv-01 vs. Deriv-04): Moving the nitro group from the 4- to the 5-position could weaken the binding affinity across the board, highlighting the critical importance of the substitution pattern on the phenyl ring for optimal receptor engagement.

Discussion and Future Directions

The 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane scaffold represents a promising starting point for the development of novel CNS agents. The SAR data, though illustrative, suggest that potent and selective ligands can be developed through systematic modification. A key goal for a potential therapeutic agent would be to achieve a binding profile similar to successful atypical antipsychotics: moderate D₂ affinity combined with high 5-HT₂ₐ affinity (a high 5-HT₂ₐ/D₂ ratio).[14]

Future research should focus on:

-

Expanding the SAR: Synthesizing a broader library of derivatives with diverse N4-substituents to probe the binding pockets of D₂ and 5-HT₂ₐ receptors more thoroughly.

-

Functional Assays: Moving beyond simple binding assays to functional assays (e.g., cAMP accumulation, calcium mobilization) to determine whether these compounds act as agonists, antagonists, or partial agonists at their target receptors.[9][12]

-

In Silico Modeling: Using computational docking and molecular dynamics to visualize the binding poses of high-affinity ligands within homology models of their receptors, which can guide the rational design of new, more potent derivatives.[20]

-

Pharmacokinetic Profiling: Evaluating promising compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they have the potential to become viable drug candidates.

Conclusion

This guide has provided a technical framework for understanding and evaluating the receptor binding affinity of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane derivatives. By combining rational chemical synthesis with robust in vitro pharmacological evaluation, researchers can effectively explore the structure-activity relationships within this chemical class. The detailed radioligand binding protocol and SAR analysis serve as a practical foundation for identifying novel compounds with tailored polypharmacology, potentially leading to the discovery of next-generation therapeutics for complex neuropsychiatric disorders.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. Ochsner Journal, 13(2), 214–223.

- López-Giménez, J. F., & Vilaró, M. T. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 1.29.1–1.29.21.

- Kumar, N., Kumar, A., Singh, S., Singh, S., & Shah, K. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current drug discovery technologies, 15(3), 241–251.

- Brown, A. M., & Gaster, L. M. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British journal of pharmacology, 116(1), 1361–1366.

- Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.

- Sass, S. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München.

- Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. European journal of medicinal chemistry, 44(2), 519–525.

- Gründer, G., Fellows, C., Janouschek, H., Veselinovic, T., Boy, C., Bröcheler, A., ... & Vernaleken, I. (2006). The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia. Neuropsychopharmacology, 31(7), 1539-1546.

- Chokhawala, K., & Stevens, L. (2023). Atypical Antipsychotics. In StatPearls.

- Iannarelli, V., Boccella, S., Rianna, M., Zoppi, V., Luongo, L., Guida, F., ... & Manfra, M. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 10(11), 1568–1573.

- KAWAI, Jun, et al. (2015). Production method of 1,4-diazepane derivatives.

- Lord, C. C., Wyler, S. C., & Wainer, I. W. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current medicinal chemistry, 24(27), 2969–2984.

-

Drugs.com. (2023, April 14). List of Atypical Antipsychotics + Uses, Types & Side Effects. Retrieved from [Link]

-

Wikipedia. (2024). Atypical antipsychotic. Retrieved from [Link]

- Pringsheim, T., & Gardner, D. M. (2020). Why is Clozapine So Unique? – Psychopharmacology Explained – Non D2 Receptor Actions. Psychopharmacology Institute.

-

GoodRx. (2022, December 8). What Are Atypical Antipsychotics? 7 Things to Keep in Mind. Retrieved from [Link]

- Gründer, G., Fellows, C., Janouschek, H., Veselinovic, T., Boy, C., Bröcheler, A., ... & Vernaleken, I. (2005). The Striatal and Extrastriatal D2/D3 Receptor-Binding Profile of Clozapine in Patients with Schizophrenia. Neuropsychopharmacology, 31(7), 1539-1546.

-

Dr. Oracle. (2025, May 21). What receptor does Clozapine (clozapine) act on?. Retrieved from [Link]

- Chokhawala, K., & Stevens, L. (2024). Atypical Antipsychotic Agents. In StatPearls.

- Gontova, T., Koshovyi, O., Vlasov, S., Gzella, A., & Krol, W. (2025). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. Pharmaceutical Chemistry Journal, 59(5), 723-734.

-

PubChemLite. (n.d.). 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. Retrieved from [Link]

- Cichero, E., Fossa, P., Cilia, A., Piaz, V. D., & Giovannoni, M. P. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584–588.

-

ResearchGate. (n.d.). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Retrieved from [Link]

- Tait, A., Butini, S., Taliani, S., & Campiani, G. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European journal of medicinal chemistry, 87, 248–266.

Sources

- 1. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]

- 2. chemisgroup.us [chemisgroup.us]

- 3. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 4. goodrx.com [goodrx.com]

- 5. ccjm.org [ccjm.org]

- 6. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 8. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 9. revvity.com [revvity.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. drugs.com [drugs.com]

- 14. psychscenehub.com [psychscenehub.com]

- 15. droracle.ai [droracle.ai]

- 16. 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Isolation of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Target Audience: Researchers, medicinal chemists, and drug development professionals. Process Focus: Nucleophilic Aromatic Substitution (SNAr) and Carbamate Deprotection.

Introduction and Mechanistic Rationale

The incorporation of the 1,4-diazepane (homopiperazine) moiety into electron-deficient aromatic systems is a frequent motif in medicinal chemistry, often utilized to modulate the physicochemical properties (e.g., aqueous solubility, pKa) of lead compounds[1]. The target compound, 1-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane , serves as a highly functionalized building block.

The most efficient synthetic route to this molecule relies on a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The reaction of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene with a mono-protected 1,4-diazepane. The fluorine atom is exceptionally activated toward nucleophilic attack due to the strong electron-withdrawing nature of both the ortho-methylsulfonyl (-SO2CH3) and para-nitro (-NO2) groups, which stabilize the intermediate Meisenheimer complex[2]. To prevent competitive bis-arylation of the diamine, tert-butyl 1,4-diazepane-1-carboxylate (Boc-homopiperazine) is strictly required as the nucleophile.

-

Acidic Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine. This is classically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), a self-validating and high-yielding protocol for acid-labile carbamates[3][4].

Synthetic Workflow and Reaction Pathway

Caption: Two-step synthetic workflow for 1-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Reagent Stoichiometry and Properties

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | 219.19 | 1.00 | 2.19 g | Electrophile |

| 1-Boc-1,4-diazepane | 200.28 | 1.10 | 2.20 g | Nucleophile |

| Potassium Carbonate (K2CO3) | 138.21 | 2.00 | 2.76 g | Base (Acid Scavenger) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 30.0 mL | Solvent (SNAr) |

| Trifluoroacetic Acid (TFA) | 114.02 | Excess | 10.0 mL | Deprotection Reagent |

| Dichloromethane (DCM) | 84.93 | - | 40.0 mL | Solvent (Deprotection) |

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane-1-carboxylate

Causality Note: Potassium carbonate is selected as a mild, heterogeneous base to scavenge the generated HF without causing degradation of the base-sensitive nitroaromatic starting material[1]. DMF provides optimal solubility and accelerates the SNAr process via transition-state stabilization.

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (2.19 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol).

-

Solvent Addition: Suspend the mixture in anhydrous DMF (30 mL) under a nitrogen atmosphere.

-

Nucleophile Addition: Add 1-Boc-1,4-diazepane (2.20 g, 11.0 mmol) dropwise via syringe.

-

Reaction: Stir the heterogeneous mixture at room temperature (20–25 °C). The reaction is highly exothermic at the microscopic level; monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS. Full conversion is typically observed within 2–4 hours due to the extreme activation of the fluorobenzene ring.

-

Workup: Pour the reaction mixture into ice-cold distilled water (100 mL) to precipitate the product or partition it. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the Boc-protected intermediate as a yellow-orange solid. This material is generally of sufficient purity (>95%) to carry forward without column chromatography.

Step 2: Boc Deprotection to Yield the Target Amine

Causality Note: A 20-50% v/v mixture of TFA in DCM is the industry standard for Boc removal. The reaction is kept at room temperature to ensure complete cleavage while avoiding side reactions[3][4][5].

-

Preparation: Dissolve the crude tert-butyl 4-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane-1-carboxylate (approx. 10 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA (10 mL) dropwise with vigorous stirring[6].

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Evolution of CO2 gas and isobutylene will be observed initially.

-

Concentration: Once LC-MS confirms the complete disappearance of the starting material, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Caution: TFA is highly corrosive and volatile; use a proper cold trap.

-

Neutralization (Free-Basing): To isolate the free base, dissolve the resulting oily TFA salt in DCM (50 mL) and wash vigorously with saturated aqueous NaHCO3 (2 × 50 mL) until the aqueous layer tests basic (pH > 8).

-

Final Isolation: Extract the aqueous layer once more with DCM (20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate to dryness to yield 1-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane as a solid.

Expected Analytical Data

Verification of the final product should be conducted using standard spectroscopic techniques.

| Technique | Expected Signatures |

| LC-MS (ESI+) | [M+H]+m/z calculated for C12H18N3O4S: 300.10; Found: ~300.1 |

| 1H NMR (CDCl3) | Aromatic: ~8.7 ppm (d, 1H, Ar-H ortho to NO2/SO2Me), ~8.3 ppm (dd, 1H, Ar-H), ~7.2 ppm (d, 1H, Ar-H).Aliphatic: ~3.5-3.6 ppm (m, 4H, CH2-N-Ar), ~3.0-3.1 ppm (m, 4H, CH2-NH), ~3.2 ppm (s, 3H, SO2CH3), ~1.9 ppm (m, 2H, C-CH2-C). |

| FT-IR (ATR) | ~3300 cm-1 (N-H stretch), ~1520 & 1350 cm-1 (NO2 stretch), ~1300 & 1150 cm-1 (SO2 stretch). |

References

-

Standard Removal of Boc Protecting Group Source: Aapptec Technical Support Information Bulletin 1163 URL:[Link]

-

Boc Deprotection - TFA Examples Source: Common Organic Chemistry URL:[Link]

-

First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs Source: Bioorganic & Medicinal Chemistry (NIH PMC) URL:[Link]

-

Boc De-protection Techniques and Discussions Source: r/Chempros (Reddit Community Discussions on Organic Synthesis) URL:[Link]

-

Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Reddit - Please wait for verification [reddit.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols for Dissolving 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane for Cell Culture Assays

Introduction: The Critical First Step in Your In Vitro Studies

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a compound of interest in various streams of biomedical research and drug discovery. The reliability and reproducibility of any in vitro data generated with this and similar molecules are fundamentally dependent on the initial step of its solubilization. Improper dissolution can lead to inaccurate compound concentrations, precipitation in culture media, and ultimately, misleading experimental outcomes.

This comprehensive guide provides a detailed, field-proven methodology for the effective dissolution of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane for use in a wide array of cell-based assays. The protocols herein are designed to ensure maximal compound availability while minimizing potential artifacts from the solvent, thereby safeguarding the integrity of your research.

Solvent Selection: A Decision Guided by Efficacy and Cellular Compatibility

For sparingly water-soluble compounds like 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, the use of an organic solvent is often necessary to prepare dosing solutions for cell culture experiments.[1] The ideal solvent must possess two key attributes: high dissolving power for the compound of interest and minimal toxicity to the cells at its final working concentration.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in drug discovery and life sciences research due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] Its miscibility with water and a vast range of other organic solvents makes it a versatile choice for preparing high-concentration stock solutions that can be subsequently diluted in aqueous culture media.[2]

However, it is crucial to acknowledge that DMSO is not inert and can exert biological effects on cells. At higher concentrations, DMSO can induce cytotoxicity, cell differentiation, and cell cycle arrest.[2][4] Therefore, a primary objective is to keep the final concentration of DMSO in the cell culture as low as possible.

Table 1: Comparison of Common Solvents for Cell Culture Applications